Benzoic acid, 2-chloro-5-((3-thienylthioxomethyl)amino)-, cyclohexyl ester
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Overview
Description
Benzoic acid, 2-chloro-5-((3-thienylthioxomethyl)amino)-, cyclohexyl ester is a complex organic compound with the molecular formula C18H18ClNO2S2 and a molecular weight of 379.924 g/mol . This compound is known for its unique structure, which includes a benzoic acid core substituted with a chlorine atom and a thienylthioxomethylamino group, esterified with cyclohexanol. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of benzoic acid, 2-chloro-5-((3-thienylthioxomethyl)amino)-, cyclohexyl ester involves several steps. One common synthetic route includes the following steps:
Formation of the thienylthioxomethylamino group: This step involves the reaction of thiophene-2-carboxaldehyde with thiosemicarbazide to form the thienylthioxomethylamino intermediate.
Chlorination of benzoic acid: Benzoic acid is chlorinated using thionyl chloride to introduce the chlorine atom at the 2-position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Benzoic acid, 2-chloro-5-((3-thienylthioxomethyl)amino)-, cyclohexyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the thioxomethyl group to a thiol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzoic acid, 2-chloro-5-((3-thienylthioxomethyl)amino)-, cyclohexyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of benzoic acid, 2-chloro-5-((3-thienylthioxomethyl)amino)-, cyclohexyl ester involves its interaction with specific molecular targets and pathways. The thienylthioxomethylamino group is believed to play a crucial role in its biological activity by interacting with enzymes or receptors involved in various cellular processes. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may inhibit certain enzymes or modulate receptor activity, leading to its observed effects .
Comparison with Similar Compounds
Benzoic acid, 2-chloro-5-((3-thienylthioxomethyl)amino)-, cyclohexyl ester can be compared with other similar compounds, such as:
Benzoic acid, 2-chloro-5-((3-thienylthioxomethyl)amino)-, methyl ester: This compound has a similar structure but with a methyl ester group instead of a cyclohexyl ester group.
Benzoic acid, 2-chloro-5-((3-thienylthioxomethyl)amino)-, ethyl ester: Similar to the methyl ester, but with an ethyl ester group.
Benzoic acid, 2-chloro-5-((3-thienylthioxomethyl)amino)-, propyl ester: This compound has a propyl ester group, providing different physical and chemical properties.
The uniqueness of this compound lies in its cyclohexyl ester group, which imparts distinct steric and electronic effects, influencing its reactivity and biological activity.
Properties
CAS No. |
178870-18-3 |
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Molecular Formula |
C18H18ClNO2S2 |
Molecular Weight |
379.9 g/mol |
IUPAC Name |
cyclohexyl 2-chloro-5-(thiophene-3-carbothioylamino)benzoate |
InChI |
InChI=1S/C18H18ClNO2S2/c19-16-7-6-13(20-17(23)12-8-9-24-11-12)10-15(16)18(21)22-14-4-2-1-3-5-14/h6-11,14H,1-5H2,(H,20,23) |
InChI Key |
YBRIBQYSMXAYEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=C(C=CC(=C2)NC(=S)C3=CSC=C3)Cl |
Origin of Product |
United States |
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